4-Amino-N-methylbenzenesulfonamide
Overview
Description
4-Amino-N-methylbenzenesulfonamide is a derivative of sulfonamide, a group of compounds widely recognized for their medicinal properties, particularly as anticonvulsants and carbonic anhydrase inhibitors. The core structure of these compounds consists of an aromatic benzene ring substituted with an amino group and a sulfonamide group, which can be further modified to enhance their biological activity and physicochemical properties .
Synthesis Analysis
The synthesis of amino-(N-alkyl)benzenesulfonamides, which are closely related to 4-Amino-N-methylbenzenesulfonamide, can be achieved through direct N-alkylation of aminobenzenesulfonamides with alcohols. This process is facilitated by iridium-catalyzed hydrogen autotransfer, demonstrating the potential for selective recognition of different amino groups in complex molecules . Additionally, N-benzyl-4-methylbenzenesulfonamides can be synthesized via a two-step process involving the reaction of 4-methylbenzenesulfonyl chloride with a primary amine, followed by benzylation of the resulting sulfonamide. This method has been successfully applied to the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide .
Molecular Structure Analysis
The molecular structure and intermolecular interactions of sulfonamide derivatives can be studied using various spectroscopic techniques and crystallography. For instance, the molecular geometry, vibrational wavenumbers, and NMR chemical shifts of N-(12-amino-9,10-dihydro-9,10-ethanoanthracen-11-yl)-4-methylbenzenesulfonamide were investigated using both experimental and computational methods, revealing good agreement between the two . Similarly, the structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide was characterized by single-crystal X-ray diffraction, providing detailed insights into its crystal packing and intermolecular interactions .
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions, including alkylation and arylation, without compromising the integrity of the sulfonamide group. For example, 4-cyanobenzenesulfonamides can be cleaved to the parent amine under specific conditions, making them useful as amine protecting/activating groups. These compounds can also withstand functionalization reactions typically applied to nitroarenes . Furthermore, 2,4-dinitrobenzenesulfonamides can be alkylated to produce N,N-disubstituted sulfonamides, demonstrating their versatility as protecting groups for the synthesis of secondary amines and diamines .
Physical and Chemical Properties Analysis
The solubility and solution thermodynamics of 4-aminobenzenesulfonamide have been extensively studied in various solvent systems. The solubility was found to be highest in pure methanol and lowest in chloroform, with temperature having a positive effect on solubility across all tested solvents. Thermodynamic models were employed to correlate the experimental data, and the mixing thermodynamic properties were calculated, providing valuable information for the compound's use in different solvent environments .
Scientific Research Applications
Anti-inflammatory Applications
4-Amino-N-methylbenzenesulfonamide and its derivatives have been studied for their potential as anti-inflammatory agents. Research conducted by Mahdi (2008) and Mahdi (2017) explored the synthesis of amino derivatives of 4-aminobenzenesulfonamide, including 4-amino-N-methylbenzenesulfonamide, bound to mefenamic acid, a nonsteroidal anti-inflammatory drug (NSAID). These compounds, particularly the 4-amino-N-methylbenzenesulfonamide derivative, showed significant reduction in paw edema in rats, indicating promising anti-inflammatory activity (Mahdi, 2008) (Mahdi, 2017).
Spectroscopic and Structural Analysis
Studies have also been conducted on the molecular structure and spectroscopic analysis of compounds related to 4-Amino-N-methylbenzenesulfonamide. For instance, Alaşalvar et al. (2018) investigated the structural geometry, vibrational wavenumbers, and other spectroscopic properties of a related molecule, providing insights into its electronic structure and intermolecular interactions (Alaşalvar et al., 2018).
Antimicrobial and Anticancer Properties
Research has also been conducted on the antimicrobial and anticancer properties of 4-Amino-N-methylbenzenesulfonamide derivatives. Studies by Abbasi et al. (2017) and González-Álvarez et al. (2013) have explored the potential of these derivatives as therapeutic agents for inflammatory ailments and their effects on DNA binding and cleavage, indicating possible uses in cancer treatment (Abbasi et al., 2017) (González-Álvarez et al., 2013).
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of 4-Amino-N-methylbenzenesulfonamide and its derivatives. For example, Stenfors and Ngassa (2020) described the synthesis and crystallographic characterization of related compounds, offering valuable information for the development of novel synthetic routes and applications (Stenfors & Ngassa, 2020).
Safety And Hazards
The safety information for 4-Amino-N-methylbenzenesulfonamide indicates that it should be stored in a dark place, in an inert atmosphere, at room temperature . It has a GHS07 signal word warning, with hazard statements H315-H319-H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
properties
IUPAC Name |
4-amino-N-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-9-12(10,11)7-4-2-6(8)3-5-7/h2-5,9H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OISQSDKFWKJEBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30168965 | |
Record name | N'-Methylsulfanilamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30168965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-methylbenzenesulfonamide | |
CAS RN |
1709-52-0 | |
Record name | 4-Amino-N-methylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1709-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N'-Methylsulfanilamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001709520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1709-52-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137232 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N'-Methylsulfanilamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30168965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-N-methylbenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N'-Methylsulfanilamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU92A49HM9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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